molecular formula C24H23N5O3 B2553556 6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893956-73-5

6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Katalognummer: B2553556
CAS-Nummer: 893956-73-5
Molekulargewicht: 429.48
InChI-Schlüssel: BSBZJKRMGYQJQK-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The specific reactions used depend on the structure of the compound. For similar compounds, methods such as Knoevenagel condensations or Suzuki-Miyaura coupling might be used.


Chemical Reactions Analysis

The reactivity of a compound is studied by observing its behavior in various chemical reactions. This can provide information about the functional groups in the compound and their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and acidity, can be determined through various laboratory experiments. Computational methods can also be used to predict these properties based on the compound’s structure .

Wirkmechanismus

The mechanism of action of a compound, particularly in a biological context, can be complex and depends on the specific activities of the compound. For example, some compounds might act as antioxidants, interacting with free radicals to prevent oxidative stress .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies might involve testing the compound in cell cultures or animal models to determine its toxicity and potential health effects .

Zukünftige Richtungen

The future directions for research on a compound depend on its properties and potential applications. For example, if a compound has demonstrated antioxidant activity, future research might explore its potential use in treating diseases associated with oxidative stress .

Eigenschaften

CAS-Nummer

893956-73-5

Molekularformel

C24H23N5O3

Molekulargewicht

429.48

IUPAC-Name

6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-26-21-20(22(30)29(24(26)31)13-7-10-17-8-4-3-5-9-17)28-15-14-27(23(28)25-21)18-11-6-12-19(16-18)32-2/h3-12,16H,13-15H2,1-2H3/b10-7+

InChI-Schlüssel

BSBZJKRMGYQJQK-JXMROGBWSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC(=CC=C5)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.